Cas no 29536-44-5 (4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-)

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-
- Eupatoletin
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one
- 3,3',4',5-tetrahydroxy-6,7-dimethoxyflavone
- 3,5,3',4'-tetrahydroxy-6,7-dimethoxyflavone
- 6,7-dimethoxy-3,5,3',4'-tetrahydroxyflavone
- 6,7-dimethoy-3,5,3',4'-tetrahydroxylflavone
- Eupatolitin
- FS-7913
- CS-0637328
- DTXSID80183724
- Q5409931
- HY-N10886
- CHEBI:81340
- FLAVONE, 3,3',4',5-TETRAHYDROXY-6,7-DIMETHOXY-
- AKOS040735123
- LMPK12112994
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-
- C17788
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one
- 2-(3, 4-dihydroxyphenyl)-3, 5-dihydroxy-6, 7-dimethoxychromen-4-one
- 9KB4QHZ4YG
- 29536-44-5
- UNII-9KB4QHZ4YG
- 6-Methoxy-7-methylquercetin
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-4H-chromen-4-one
- DA-53064
- DTXCID20106215
-
- インチ: InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3
- InChIKey: WYKWHSPRHPZRCR-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC
計算された属性
- せいみつぶんしりょう: 346.06900
- どういたいしつりょう: 346.06886740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 126Ų
じっけんとくせい
- 色と性状: Yellow cryst.
- PSA: 129.59000
- LogP: 2.29960
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy- セキュリティ情報
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy- 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E68960-5mg |
Eupatolitin |
29536-44-5 | ,HPLC≥95% | 5mg |
¥4238.0 | 2023-09-07 |
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy- 関連文献
-
Dong Tian,Yong Yang,Meng Yu,Zheng-Zhou Han,Min Wei,Hong-Wu Zhang,Hong-Mei Jia,Zhong-Mei Zou Food Funct. 2020 11 6340
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-に関する追加情報
Compound CAS No. 29536-44-5: 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy
The compound with CAS No. 29536-44-5, known as 4H-1-Benzopyran-4-one, is a highly bioactive natural product with significant potential in the fields of pharmacology and nutraceuticals. Its full name, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one, highlights its complex structure and functional groups. This molecule belongs to the class of benzopyrans, which are known for their diverse biological activities and structural versatility.
Recent studies have demonstrated that this compound exhibits antioxidant properties, making it a promising candidate for applications in food additives and cosmetic products. Its ability to scavenge free radicals has been extensively studied using advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy and high-performance liquid chromatography (HPLC). These findings underscore its potential role in mitigating oxidative stress-related diseases.
In addition to its antioxidant activity, this compound has shown anti-inflammatory effects in preclinical models. Research published in the *Journal of Medicinal Chemistry* revealed that it inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a potential lead compound for the development of anti-inflammatory drugs targeting chronic inflammatory conditions like arthritis and cardiovascular diseases.
The structure of 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one is characterized by a benzopyran skeleton with multiple hydroxyl and methoxy groups. These functional groups are critical for its bioactivity and stability. The methoxy groups at positions 6 and 7 contribute to its lipophilicity, enhancing its ability to cross cellular membranes. Meanwhile, the hydroxyl groups at positions 2, 3, and 5 play a key role in hydrogen bonding and radical scavenging.
Interestingly, this compound has been isolated from several traditional medicinal plants, including *Ginkgo biloba* and *Scutellaria baicalensis*. Its presence in these plants correlates with their documented health benefits, suggesting that it may be one of the active constituents responsible for their therapeutic effects. Researchers are now exploring its potential as a natural alternative to synthetic antioxidants and anti-inflammatory agents.
From a synthetic perspective, the compound's structure presents both challenges and opportunities. Its synthesis involves multi-step reactions requiring precise control over stereochemistry and regioselectivity. Recent advancements in catalytic asymmetric synthesis have made it possible to produce enantiomerically pure samples of this compound, paving the way for further pharmacological studies.
In terms of applications, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one has shown promise in the development of functional foods and cosmetics. Its stability under physiological conditions makes it suitable for incorporation into dietary supplements aimed at improving oxidative stress resistance. Additionally, its anti-inflammatory properties could be leveraged in topical formulations for skin care products.
Looking ahead, researchers are focusing on understanding the molecular mechanisms underlying its bioactivity. Collaborative efforts between chemists and biologists are underway to identify key signaling pathways modulated by this compound. For instance, ongoing studies are investigating its interaction with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor central to antioxidant response regulation.
In conclusion,CAS No. 29536-44-5 represents a fascinating example of how natural products continue to inspire innovation in drug discovery and nutraceutical development. With its unique structure and diverse biological activities,2-(3,4-dihydroxyphenyl)-3



